N1-(3-chloro-2-methylphenyl)-N2-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)oxalamide
Description
This compound is a bis-amide derivative featuring a central oxalamide bridge linking two distinct moieties: a 3-chloro-2-methylphenyl group and a piperidin-4-ylmethyl group substituted with a furan-3-carbonyl.
Properties
IUPAC Name |
N'-(3-chloro-2-methylphenyl)-N-[[1-(furan-3-carbonyl)piperidin-4-yl]methyl]oxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22ClN3O4/c1-13-16(21)3-2-4-17(13)23-19(26)18(25)22-11-14-5-8-24(9-6-14)20(27)15-7-10-28-12-15/h2-4,7,10,12,14H,5-6,8-9,11H2,1H3,(H,22,25)(H,23,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFKBHZUJVFLGDC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)C(=O)NCC2CCN(CC2)C(=O)C3=COC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22ClN3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(3-chloro-2-methylphenyl)-N2-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)oxalamide typically involves multiple steps, starting from commercially available precursors. The general synthetic route may include:
Formation of the furan-3-carbonyl chloride: This can be achieved by reacting furan-3-carboxylic acid with thionyl chloride under reflux conditions.
Preparation of the piperidine intermediate: The piperidine derivative can be synthesized by reacting piperidine with formaldehyde and hydrogen cyanide, followed by hydrolysis.
Coupling reaction: The furan-3-carbonyl chloride is then reacted with the piperidine intermediate in the presence of a base such as triethylamine to form the furan-piperidine intermediate.
Formation of the oxalamide: The final step involves reacting the furan-piperidine intermediate with oxalyl chloride and 3-chloro-2-methylaniline in the presence of a base to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and recycling of solvents and reagents.
Chemical Reactions Analysis
Types of Reactions
N1-(3-chloro-2-methylphenyl)-N2-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chlorine atom on the aromatic ring can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium amide (NaNH2) or thiourea.
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted aromatic compounds depending on the nucleophile used.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a potential ligand for studying receptor-ligand interactions.
Medicine: Potential use in drug discovery and development, particularly in the design of new therapeutic agents.
Industry: Use in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N1-(3-chloro-2-methylphenyl)-N2-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)oxalamide would depend on its specific application. In a biological context, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved would require detailed biochemical studies to elucidate.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The evidence highlights several oxalamide derivatives with structural parallels, differing in aryl substituents, heterocyclic systems, or side chains. Key comparisons include:
Key Differences and Implications
Aryl Substituents: The 3-chloro-2-methylphenyl group in the target compound differs from the 4-chlorophenyl in antiviral analogues (e.g., compounds 13–15) .
Heterocyclic Moieties :
- The furan-3-carbonyl-piperidine in the target compound contrasts with thiazole-piperidine hybrids in HIV inhibitors (e.g., compounds 8–11) . Thiazole rings may enhance π-stacking interactions, while furan carbonyls could influence metabolic stability.
Synthetic Yields and Purity :
- Antiviral oxalamides (e.g., compound 13) exhibit moderate yields (36–55%) and high HPLC purity (>90%) , suggesting feasible scalability. The target compound’s synthetic feasibility remains speculative but likely follows similar oxalamide coupling protocols.
The target compound’s furan substituent may similarly resist hydrolysis, though this requires validation.
Biological Activity
N1-(3-chloro-2-methylphenyl)-N2-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)oxalamide is a synthetic compound with potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
The chemical structure of this compound can be represented by the following molecular formula:
| Property | Value |
|---|---|
| Molecular Formula | C19H21ClN2O3 |
| Molecular Weight | 360.8 g/mol |
| CAS Number | 1049438-38-1 |
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. Preliminary studies suggest that it may exhibit:
- Anticancer Activity : Similar compounds have shown promise in inhibiting cancer cell proliferation and inducing apoptosis in various cancer lines .
- Antimicrobial Properties : Some derivatives have demonstrated effectiveness against bacterial strains, indicating potential use in treating infections .
Pharmacological Effects
Research indicates that this compound may possess several pharmacological effects:
- Cytotoxicity : In vitro studies have shown that the compound can inhibit the growth of tumor cells by inducing cell cycle arrest and apoptosis.
- Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in tumor metabolism, such as topoisomerases and kinases.
Case Studies
Several studies have been conducted to assess the biological activity of similar oxalamide compounds:
- Study on Anticancer Activity :
- Antimicrobial Activity Assessment :
Data Summary Table
The following table summarizes key findings related to the biological activity of this compound:
Q & A
Q. What are the most effective synthetic routes for N1-(3-chloro-2-methylphenyl)-N2-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)oxalamide?
- Methodological Answer : The compound can be synthesized via two primary routes:
- Carbodiimide-mediated coupling : Use DCC or oxalyl chloride in anhydrous DCM, yielding 65–75% with urea derivatives as key byproducts .
- HATU activation : Employ HATU with DIPEA in DMF at room temperature, achieving higher yields (85–90%) and fewer hydrolyzed amide byproducts .
Critical steps include sequential functionalization of the piperidine intermediate and coupling with the 3-chloro-2-methylphenyl moiety.
Q. How can researchers confirm the structural integrity and purity of this compound?
- Methodological Answer : Use a combination of spectroscopic techniques:
- NMR : Analyze proton environments (e.g., aromatic protons at δ 7.41–7.82 ppm for substituted phenyl groups) and coupling patterns .
- IR Spectroscopy : Identify characteristic amide C=O stretches (~1650–1700 cm⁻¹) and furan C-O vibrations (~1250 cm⁻¹) .
- Mass Spectrometry : Confirm molecular weight (expected [M+H⁺] ~479–523 based on analogs) .
Q. What solvents or conditions are optimal for solubilizing this compound?
- Methodological Answer : While direct solubility data is unavailable, analogs suggest:
- Polar aprotic solvents (DMF, DMSO) for reaction conditions .
- Aqueous miscibility via co-solvents (e.g., 10% DMSO in saline) for biological assays .
- Experimental determination via saturation shake-flask method with HPLC monitoring .
Advanced Research Questions
Q. How can reaction yields be optimized while minimizing byproduct formation?
- Methodological Answer :
- HATU vs. DCC : HATU reduces urea byproducts due to superior activation of carboxyl groups, but requires rigorous anhydrous conditions .
- Temperature Control : Maintain ≤25°C during coupling to prevent oxalamide hydrolysis .
- Byproduct Analysis : Use LC-MS to track urea derivatives (m/z + 58) and adjust stoichiometry of amine precursors .
Q. What strategies are effective for analyzing and resolving stereochemical outcomes in derivatives?
- Methodological Answer :
- Chiral HPLC : Separate enantiomers using cellulose-based columns (e.g., Chiralpak IC) with hexane:IPA gradients .
- X-ray Crystallography : Resolve absolute configuration of crystalline intermediates (e.g., piperidin-4-ylmethyl derivatives) .
- Computational Modeling : Predict steric effects of 3-chloro-2-methylphenyl groups on piperidine conformation using DFT .
Q. How can researchers evaluate the compound’s interaction with biological targets (e.g., enzymes or receptors)?
- Methodological Answer :
- Molecular Docking : Model interactions with targets like HDACs or kinase domains, leveraging the furan-3-carbonyl moiety’s hydrogen-bonding potential .
- Surface Plasmon Resonance (SPR) : Measure binding kinetics (KD) for receptor-ligand interactions .
- Cellular Assays : Test cytotoxicity (MTT assay) and target modulation (Western blot for phosphorylated proteins) in cancer cell lines .
Q. What computational tools are suitable for predicting metabolic stability or toxicity?
- Methodological Answer :
- ADMET Prediction : Use SwissADME to assess CYP450 metabolism, focusing on the chloro-methylphenyl group’s susceptibility to oxidation .
- MetaSite : Map Phase I metabolic hotspots (e.g., piperidine N-dealkylation) .
- ToxCast : Screen for off-target effects using high-throughput toxicogenomic databases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
